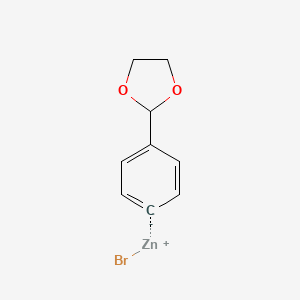

4-(1,3-Dioxolan-2-yl)phenylZinc bromide

Description

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 with Edward Frankland's synthesis of diethylzinc (B1219324), the first compound to feature a metal-to-carbon sigma bond. wikipedia.orgchemeurope.com This pioneering work was conducted by heating ethyl iodide in the presence of zinc metal. wikipedia.org Frankland's discovery laid the groundwork for the theory of valence and marked the dawn of organometallic chemistry. digitellinc.com

The 19th century saw further advancements, including the use of dialkylzincs in the synthesis of ketones by Freund in 1861 and tertiary alcohols by Butlerow in 1867. libretexts.org A significant milestone was the development of the Reformatsky reaction by Sergei Reformatskii, which utilized an α-haloester and zinc to create β-hydroxy-esters. chemeurope.comdigitellinc.com Another key development from this era was the Barbier reaction in 1899, a one-pot synthesis similar to the Grignard reaction but often more tolerant of aqueous conditions. chemeurope.comlibretexts.org

Despite these early successes, the pyrophoric nature and lower reactivity of organozinc compounds compared to Grignard reagents led to a period where their use was less widespread. wikipedia.orgacs.org However, the 20th century witnessed a resurgence of interest, largely driven by the development of new preparative methods and the discovery of transition metal-catalyzed cross-coupling reactions. The advent of "Rieke Zinc," a highly reactive form of zinc metal, enabled the direct formation of organozinc reagents from organic halides bearing sensitive functional groups. sigmaaldrich.com This, coupled with the development of powerful palladium-catalyzed reactions like the Negishi coupling and the Fukuyama coupling, solidified the importance of organozinc reagents in modern organic synthesis. wikipedia.orgslideshare.net

Significance of Organozinc Reagents in Carbon-Carbon Bond Formation

The primary significance of organozinc reagents lies in their ability to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. acs.orgslideshare.net They serve as versatile nucleophilic partners in a variety of coupling reactions.

The Negishi cross-coupling reaction is a paramount example of the power of organozinc reagents. This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide. wikipedia.org The scope of this reaction is vast, accommodating a wide range of organic halides (alkenyl, aryl, allyl, etc.) and organozinc partners. wikipedia.org The tolerance of this reaction for various functional groups is a key advantage. researchgate.net

Another important transformation is the Fukuyama coupling , which involves the palladium-catalyzed reaction of an organozinc reagent with a thioester to produce a ketone. wikipedia.org This reaction is noted for its high chemoselectivity, tolerating functional groups such as ketones, acetates, and aromatic halides that might be reactive under other conditions. wikipedia.org

Beyond these named reactions, organozinc reagents participate in a host of other C-C bond-forming transformations, including:

1,2-Addition to carbonyls: Similar to Grignard reagents, they can add to aldehydes and ketones to form alcohols, as seen in the Barbier reaction. libretexts.org

Michael additions: They can undergo conjugate addition to α,β-unsaturated carbonyl compounds. sigmaaldrich.com

Allylation reactions: Allylic zinc reagents are effective for introducing allyl groups into molecules. acs.org

The utility of these reagents is further expanded by transmetallation reactions, where the organic group is transferred from zinc to another metal, often a transition metal catalyst, which then participates in the key bond-forming step. organicreactions.org

Functional Group Compatibility in Organozinc Chemistry

A defining feature and major advantage of organozinc reagents is their excellent functional group compatibility, especially when compared to the more reactive organolithium and Grignard reagents. wikipedia.orgsigmaaldrich.com The carbon-zinc bond has a high degree of covalent character, rendering it less nucleophilic and basic. organicreactions.org This reduced reactivity means that organozinc reagents are generally inert towards moderately polar functional groups. organicreactions.org

The development of activated forms of zinc, such as Rieke Zinc, has been instrumental in preparing functionalized organozinc reagents. sigmaaldrich.com This method allows for the direct insertion of zinc into organic halides containing sensitive groups that would not survive the conditions required for preparing Grignard or organolithium reagents. sigmaaldrich.com

Table 1: Functional Group Tolerance in Organozinc Chemistry

| Functional Group | Compatibility with Organozinc Reagents |

|---|---|

| Esters | Generally tolerated sigmaaldrich.comorganicreactions.org |

| Nitriles | Generally tolerated sigmaaldrich.com |

| Amides | Generally tolerated sigmaaldrich.com |

| Ketones | Generally tolerated sigmaaldrich.com |

| Ethers | Tolerated sigmaaldrich.com |

| Acetals/Ketals | Tolerated organicreactions.org |

This broad compatibility allows for the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups, leading to more efficient and streamlined synthetic routes. organicreactions.org

Overview of the 4-(1,3-Dioxolan-2-yl)phenylZinc Bromide Class of Reagents

The compound this compound belongs to the class of arylzinc halides. This specific reagent incorporates a phenyl ring substituted with a dioxolane group at the para position. The dioxolane group is a cyclic acetal (B89532), which serves as a protected form of an aldehyde (formyl group).

The key structural features of this reagent dictate its reactivity and utility:

Arylzinc Halide Core: The Ar-Zn-Br moiety provides a nucleophilic aryl group that can participate in various cross-coupling reactions, most notably the Negishi coupling, to form biaryl structures or connect the phenyl ring to other organic fragments.

Protected Aldehyde: The 1,3-dioxolane (B20135) group is stable under the conditions of organozinc formation and subsequent coupling reactions. This allows for the introduction of a masked aldehyde onto a target molecule. The acetal can be readily hydrolyzed back to the aldehyde under mild acidic conditions after the C-C bond formation is complete.

This class of reagents is therefore highly valuable for the synthesis of aromatic aldehydes. The ability to perform a carbon-carbon bond-forming reaction first and then unmask the aldehyde functionality provides a powerful synthetic strategy. While specific research findings on this compound are not extensively detailed in the provided search results, its utility can be inferred from the well-established chemistry of functionalized arylzinc reagents and dioxolane-containing organozinc compounds in general. For instance, related compounds like (1,3-dioxolan-2-ylmethyl)zinc bromide are used as reagents in Negishi cross-coupling reactions to build complex molecular scaffolds. sigmaaldrich.com

The synthesis of such a reagent would typically involve the direct insertion of activated zinc into the corresponding aryl bromide, 4-(2-bromo-phenyl)-1,3-dioxolane, a method that preserves the sensitive acetal functional group.

Table 2: Properties and Synthetic Utility of this compound

| Property | Description |

|---|---|

| Reagent Type | Arylzinc Halide |

| Key Functional Groups | Phenyl ring, Zinc-Bromide moiety, 1,3-Dioxolane (Acetal) |

| Primary Application | Negishi Cross-Coupling Reactions |

| Synthetic Role | Nucleophilic source of a 4-(1,3-dioxolan-2-yl)phenyl group |

| Key Advantage | Introduction of a protected aldehyde for subsequent deprotection and elaboration |

In essence, this compound serves as a synthetic equivalent of a 4-formylphenyl anion, but with the reactivity attenuated by the zinc and the aldehyde functionality protected, showcasing the sophistication and utility of modern organozinc chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);2-phenyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXKXQQZAZEVRJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=[C-]C=C2.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Principles of 4 1,3 Dioxolan 2 Yl Phenylzinc Bromide

Fundamental Reaction Pathways of Organozinc Halides

Organozinc halides (RZnX) are versatile intermediates in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions. Their reactivity is generally lower than that of Grignard or organolithium reagents, which allows for greater chemoselectivity. wikipedia.org

Organozinc halides act as nucleophiles and readily add to a range of electrophilic species. A classic example is the Barbier reaction, where an organozinc reagent, generated in situ, adds to a carbonyl compound to form an alcohol. wikipedia.orgnih.gov This reaction is advantageous as it can often be performed in a one-pot synthesis. wikipedia.org The mechanism is similar to the Grignard reaction and can proceed through a concerted pathway involving a cyclic transition state or a radical stepwise pathway. nih.gov

Another important reaction is the conjugate addition of organozinc halides to electron-poor alkenes. wikipedia.org While these reagents often require a transition metal catalyst to facilitate this transformation, uncatalyzed additions to certain activated enones have been reported, highlighting the intrinsic nucleophilicity of the organozinc species. wikipedia.org

Table 1: Examples of Nucleophilic Addition Reactions of Organozinc Halides

| Reaction Type | Electrophile | Product |

|---|---|---|

| Barbier Reaction | Aldehyde/Ketone | Alcohol |

| Conjugate Addition | α,β-Unsaturated Carbonyl | β-Substituted Carbonyl |

| Fukuyama Coupling | Thioester | Ketone |

Ligand exchange is a fundamental process in organometallic chemistry, and organozinc halides are no exception. These reagents can undergo exchange reactions with other metallic salts, a process that is central to their application in cross-coupling reactions. For instance, in the Negishi coupling, the organozinc reagent transmetalates with a palladium or nickel catalyst, transferring its organic group to the transition metal center, which then participates in the bond-forming reductive elimination step. wikipedia.org

The Schlenk equilibrium, well-known for Grignard reagents, also applies to organozinc halides, where an equilibrium exists between the organozinc halide (RZnX) and the corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species. wikipedia.org The position of this equilibrium can be influenced by factors such as the solvent and the presence of additives like lithium chloride, which can form soluble adducts and shift the equilibrium. wikipedia.orgnih.gov

The formation of organozinc halides from an organic halide and metallic zinc is achieved through oxidative addition. wikipedia.orgnih.gov This process involves the insertion of the zinc metal into the carbon-halogen bond. The reactivity of the zinc metal is crucial, and various activation methods are employed, such as the use of Rieke zinc or the addition of activating agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.orgnih.gov

Mechanistic studies have revealed that the formation of soluble organozinc species is a two-step process:

Oxidative addition to the zinc surface to form a surface-bound organozinc intermediate. nih.gov

Solubilization of this intermediate into the solution. nih.gov

Role of the 1,3-Dioxolane (B20135) Moiety in Reagent Reactivity and Stability

The 1,3-dioxolane group at the para-position of the phenyl ring in 4-(1,3-Dioxolan-2-yl)phenylZinc bromide plays a significant role in modulating the reagent's properties through a combination of steric and electronic effects, as well as potential intramolecular interactions.

The 1,3-dioxolane moiety is generally considered to be sterically undemanding at the para-position, meaning it is unlikely to significantly hinder the approach of reactants to the zinc-carbon bond. However, its electronic influence is more pronounced.

The oxygen atoms in the dioxolane ring possess lone pairs of electrons that can be donated to the aromatic system through resonance. This π-donation increases the electron density of the phenyl ring, particularly at the ortho and para positions. dummies.com This electron-donating effect makes the aromatic ring more nucleophilic. Consequently, the carbon atom of the zinc-carbon bond becomes more electron-rich, which can influence its reactivity in subsequent reactions. Groups that donate electron density to the aromatic ring are typically considered activating groups in the context of electrophilic aromatic substitution. libretexts.org

Table 2: Electronic Effects of the 1,3-Dioxolane Moiety

| Effect | Description | Impact on Zinc-Carbon Bond |

|---|---|---|

| Resonance | Donation of oxygen lone pairs into the phenyl π-system. | Increases electron density on the carbon atom. |

| Inductive | Withdrawal of electron density through the C-O σ-bonds due to oxygen's electronegativity. | Decreases electron density on the carbon atom. |

A significant feature of the 1,3-dioxolane group is the presence of two oxygen atoms that can potentially act as Lewis basic sites and coordinate to the Lewis acidic zinc center. While the para-position of the dioxolane group in this compound makes direct intramolecular chelation to the zinc atom of the same molecule sterically impossible, intermolecular coordination between different molecules of the organozinc reagent can occur.

In such an intermolecular interaction, the oxygen atoms of the dioxolane ring of one molecule could coordinate to the zinc atom of another molecule. This can lead to the formation of dimers or higher-order aggregates in solution. Such aggregation can affect the solubility, stability, and reactivity of the organozinc reagent. The coordination geometry around the zinc atom is flexible, commonly adopting tetrahedral or various pentacoordinate geometries, which can accommodate such intermolecular coordination. wikipedia.org

Mechanistic Insights into Organozinc Reagent Formation

The formation of organozinc reagents, such as this compound, from the direct reaction of an organic halide with metallic zinc is a heterogeneous process that occurs at the metal's surface. nih.gov Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and improving the efficiency of subsequent C-C bond-forming reactions like the Negishi cross-coupling. nih.govchemrxiv.org The direct insertion of zinc metal into the carbon-halogen bond involves a complex sequence of events that has been elucidated through advanced analytical techniques. nih.govnih.gov

Direct Observation of Surface Intermediates

The mechanistic study of organozinc reagent formation has historically been challenging due to the heterogeneous nature of the reaction and the low concentration of key intermediates. nih.gov Traditional analytical methods, such as NMR spectroscopy, were often insufficient to detect the transient species formed on the zinc metal surface. nih.gov A significant breakthrough in understanding this mechanism came from the use of highly sensitive single-particle fluorescence microscopy. nih.gov

This advanced technique has enabled the direct visualization of organozinc intermediates on the surface of zinc metal powder. nih.govnih.gov Researchers designed organohalide reagents tagged with fluorescent molecules (fluorophores) that allowed for the observation of surface-bound species during the reaction. nih.gov These experiments revealed the existence of persistent organozinc reaction intermediates on the zinc surface, a crucial aspect of the reaction mechanism that was previously unknown. nih.gov For instance, the reaction of an alkyl or aryl iodide tagged with a boron dipyrromethene (BODIPY) fluorophore with zinc metal led to the appearance of fluorescent "hot spots" on the otherwise dark zinc particles, confirming the formation of surface-bound oxidative addition intermediates. nih.govnih.gov

These direct observations provided definitive evidence that the formation of soluble organozinc reagents is not a single-step process but involves the generation and subsequent reaction of surface-localized species. nih.gov

Multi-Step Mechanisms: Oxidative Addition followed by Solubilization

The insights gained from direct observation techniques have established that the formation of organozinc reagents proceeds via a two-step mechanism. nih.gov

Oxidative Addition: The first step is the oxidative addition of the organohalide (e.g., 4-(1,3-Dioxolan-2-yl)phenyl bromide) to the surface of the metallic zinc. This reaction forms a surface-bound organozinc halide intermediate (R-Zn-X). nih.govnih.gov This step involves the transfer of electrons from the zinc metal to the organohalide, leading to the cleavage of the carbon-halogen bond and the formation of a new carbon-zinc bond. nih.gov

Solubilization: The second step is the solubilization of this surface organozinc intermediate into the reaction solvent, yielding the desired soluble organozinc reagent. nih.gov This step is crucial as it regenerates the active zinc surface for further reaction and makes the organozinc reagent available for subsequent transformations in the solution phase. wikipedia.org

Table 1: Key Mechanistic Steps in Organozinc Reagent Formation

| Step | Description | Key Characteristics |

| 1. Oxidative Addition | The organohalide reacts directly with the metallic zinc surface. | Forms a new carbon-zinc bond. Creates a surface-bound organozinc halide intermediate (R-Zn-X). nih.govnih.gov |

| 2. Solubilization | The surface-bound intermediate is released into the solution. | Generates the soluble organozinc reagent. Frees up the zinc surface for further reactions. nih.gov |

Influence of Activating Agents on Reaction Kinetics

The direct reaction of many organohalides with bulk zinc powder is often sluggish and inconsistent. nih.gov Therefore, various activating agents are employed to enhance the reaction rate. nih.govplu.mx Mechanistic studies have revealed that these agents can influence one or both steps of the organozinc formation pathway. nih.gov

Lithium Chloride (LiCl): The addition of lithium chloride is a widely used method for activating zinc. Fluorescence microscopy experiments have shown that LiCl does not significantly affect the initial rate of oxidative addition to form the surface intermediates. Instead, its primary role is to accelerate the second step: the solubilization of the organozinc intermediates from the zinc surface into the solution. nih.gov This enhanced solubilization is crucial for achieving high yields of the soluble organozinc reagent in non-polar aprotic solvents like tetrahydrofuran (B95107) (THF). nih.govnih.gov

Polar Aprotic Solvents: Before the widespread adoption of LiCl, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) were necessary for efficient organozinc synthesis. nih.gov Mechanistic studies combining fluorescence microscopy and NMR spectroscopy have pinpointed the effect of these solvents. Unlike LiCl, polar solvents like DMSO primarily accelerate the first step of the mechanism: the oxidative addition of the organohalide to the zinc surface. nih.govnih.gov The stabilization of transient charged intermediates that may form during oxidative addition is a plausible explanation for this rate acceleration in polar solvents. nih.gov

Trimethylsilyl chloride (TMSCl): TMSCl is another common activating agent. It has been proposed to work by removing the passivating zinc oxide layer from the metal surface, thereby exposing fresh, reactive zinc(0). nih.gov More recent studies using fluorescence lifetime imaging microscopy (FLIM) have revealed an additional, previously unknown role for TMSCl. It can also aid in the solubilization of the organozinc intermediate after the oxidative addition has occurred, similar to the effect of LiCl. escholarship.orgresearchgate.net

The choice of activating agent can therefore be tailored to target a specific step in the reaction mechanism, providing a rational basis for reaction optimization. nih.govnih.gov

Table 2: Influence of Activating Agents on the Mechanism of Organozinc Formation

| Activating Agent | Primary Mechanistic Role | Affected Step | Reference |

| Lithium Chloride (LiCl) | Accelerates the removal of organozinc intermediates from the zinc surface. | Solubilization | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Accelerates the initial reaction of the organohalide with the zinc surface. | Oxidative Addition | nih.govnih.gov |

| Trimethylsilyl chloride (TMSCl) | Removes the passivating oxide layer and aids in the solubilization of intermediates. | Oxidative Addition & Solubilization | nih.govescholarship.orgresearchgate.net |

Applications of 4 1,3 Dioxolan 2 Yl Phenylzinc Bromide in Complex Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is the cornerstone of modern C-C bond formation, and arylzinc reagents like 4-(1,3-dioxolan-2-yl)phenylzinc bromide are excellent nucleophilic partners in these transformations. organic-chemistry.orgwikipedia.org Their moderate reactivity, high functional group tolerance, and facile preparation contribute to their widespread use. mdpi.com The reagent readily participates in various cross-coupling reactions, enabling the construction of biaryl systems and the introduction of the protected benzaldehyde (B42025) moiety onto diverse molecular scaffolds.

The Negishi cross-coupling, a reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, is a premier method for C-C bond formation. organic-chemistry.orgwikipedia.org The reaction is known for its broad scope and tolerance of sensitive functional groups, making this compound an ideal substrate.

Palladium complexes are the most common catalysts for Negishi couplings, generally offering high yields and excellent functional group compatibility. wikipedia.orgorganic-chemistry.org The coupling of this compound with various aryl and heteroaryl halides proceeds efficiently in the presence of a palladium(0) catalyst, typically generated in situ from a palladium(II) precatalyst. Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The acetal (B89532) group on the organozinc reagent remains intact under these conditions, allowing for the synthesis of complex substituted biaryls that contain a masked aldehyde function. nih.gov

Table 1: Representative Palladium-Catalyzed Negishi Coupling Reactions This table presents illustrative examples of the palladium-catalyzed Negishi coupling of this compound with various aryl bromides. The conditions and yields are representative of typical outcomes for such reactions.

| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | 92 |

| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (6) | Dioxane | 80 | 16 | 88 |

| Methyl 4-bromobenzoate | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 95 |

| 1-Bromo-3-nitrobenzene | PdCl₂(dppf) (3) | - | DMF | 100 | 8 | 85 |

In recent years, catalysts based on earth-abundant and less expensive first-row transition metals like cobalt have emerged as powerful alternatives to palladium. nih.govnih.gov Cobalt halides, often in combination with ligands such as bipyridines or N,N,N′,N′-tetramethylethylenediamine (TMEDA), effectively catalyze the cross-coupling of arylzinc reagents. researchgate.netnih.gov These reactions provide a more sustainable route to biaryl compounds. The coupling of this compound under cobalt catalysis can be particularly useful for reactions with alkyl halides, where palladium systems can sometimes be sluggish. nih.gov The choice of solvent and ligand is critical to achieving high selectivity and yield. nih.govresearchgate.net

Table 2: Representative Cobalt-Catalyzed Negishi Coupling Reactions This table illustrates potential applications of cobalt catalysis in the Negishi coupling of this compound, particularly with alkyl and aryl halides. Conditions are based on established protocols for similar arylzinc reagents.

| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | CoCl₂ (10) | dtbbpy (20) | NMP | 60 | 24 | 85 |

| 1-Iodooctane | CoBr₂ (10) | TMEDA (20) | THF/NMP | 25 | 18 | 78 |

| 3-Bromopyridine | CoCl₂·2LiCl (10) | Bipyridine (20) | THF | 60 | 24 | 82 |

Nickel catalysts offer a cost-effective and highly reactive alternative for Negishi cross-coupling reactions. wikipedia.orgorganic-chemistry.org They are particularly effective for coupling with less reactive electrophiles like aryl chlorides and for reactions involving sp³-hybridized centers. wikipedia.orgrsc.org Nickel complexes, such as NiCl₂(dme) or Ni(acac)₂, combined with suitable ligands (e.g., pybox, phosphines, or N-heterocyclic carbenes), can promote the efficient coupling of this compound with a broad range of partners. nih.govnih.gov The reactivity of nickel catalysts allows these reactions to often proceed under milder conditions than their palladium-catalyzed counterparts. organic-chemistry.org

Table 3: Representative Nickel-Catalyzed Negishi Coupling Reactions This table shows examples of nickel-catalyzed Negishi couplings involving this compound with various electrophiles, highlighting nickel's utility with challenging substrates like aryl chlorides.

| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | Ni(cod)₂ (5) | PCy₃ (10) | Dioxane | 100 | 18 | 89 |

| 1-Bromo-4-(trifluoromethyl)benzene | NiCl₂(dme) (5) | Terpyridine (5) | DMA | 80 | 12 | 91 |

| Propargyl bromide | NiCl₂·glyme (10) | i-Pr-pybox (12) | THF | 0 | 24 | 75 |

While the Negishi coupling is the most direct application, the zinc-carbon bond in this compound can undergo transmetalation with other metal salts to generate different organometallic reagents in situ. This strategy expands its utility to other named cross-coupling reactions. For instance, transmetalation with copper salts can generate an organocuprate species for Kumada-type couplings. Similarly, in certain Suzuki-Miyaura protocols, organozinc compounds can act as precursors to boronates or participate in alternative transmetalation cycles, although this is less common than the direct use of boronic acids. This versatility allows for flexibility in synthetic design, enabling chemists to choose a coupling protocol best suited for a specific substrate or to overcome limitations of a particular catalytic system.

A key advantage of this compound is its ability to couple with a wide variety of electrophilic partners, facilitated by the appropriate choice of transition metal catalyst. organic-chemistry.org

Aryl Halides: As demonstrated in the Negishi coupling sections, the reagent couples efficiently with a broad spectrum of aryl iodides, bromides, and even activated chlorides. organic-chemistry.orgbeilstein-journals.org This allows for the synthesis of a vast array of biaryl compounds bearing the protected formyl group.

Heteroaryl Halides: The synthesis of aryl-heteroaryl structures is crucial in medicinal chemistry. This compound couples effectively with various electron-rich and electron-deficient heteroaryl halides, including those based on pyridine, thiophene, and furan (B31954) rings, using palladium or nickel catalysts. researchgate.netrsc.org

Alkyl Halides: While C(sp²)-C(sp³) bond formation can be challenging, cobalt and nickel catalysts have proven particularly effective in mediating the coupling of arylzinc reagents with primary and secondary alkyl halides. nih.govnih.gov This enables the attachment of the 4-(1,3-dioxolan-2-yl)phenyl group to aliphatic chains, providing access to alkylated aromatic aldehydes after deprotection.

Negishi Cross-Coupling Reactions

Named Reactions Involving this compound or its Analogues

While direct literature examples specifying the use of this compound in all classic named reactions may be limited, its reactivity pattern is analogous to that of other organozinc halides in fundamental carbon-carbon bond-forming processes.

Reformatsky Reactions

The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. The key intermediate is a zinc enolate, known as a Reformatsky reagent. While this compound is not a traditional Reformatsky reagent itself, its addition to aldehydes and ketones represents a related transformation where an organozinc compound acts as a nucleophile attacking a carbonyl group. The general principle of a zinc-mediated nucleophilic addition is central to both processes.

The reaction of pre-formed arylzinc halides with carbonyl compounds provides access to secondary or tertiary alcohols, a transformation that mirrors the outcome of the addition step in a Reformatsky reaction.

Barbier Reactions

The Barbier reaction is characterized by the in-situ generation of an organometallic reagent (from an organic halide and a metal like zinc) in the presence of a carbonyl substrate. This one-pot procedure results in the formation of a new carbon-carbon bond and a primary, secondary, or tertiary alcohol. The reaction of 4-bromobenzaldehyde (B125591) ethylene (B1197577) acetal with zinc and a carbonyl compound would constitute a Barbier-type reaction, generating this compound in situ, which would then add to the carbonyl partner.

Alternatively, the addition of the pre-formed this compound to an aldehyde or ketone is mechanistically analogous to the second stage of the Barbier reaction. These reactions are noted for their tolerance to aqueous conditions in some cases and the use of relatively inexpensive and less sensitive metals like zinc.

Table 1: Comparison of Related Zinc-Mediated Reactions

| Reaction | Key Organozinc Intermediate | Typical Electrophile | Product |

|---|---|---|---|

| Reformatsky | Zinc enolate of an α-halo ester | Aldehyde, Ketone | β-Hydroxy ester |

| Barbier | Organozinc halide (formed in situ) | Aldehyde, Ketone | Alcohol |

| Addition of Pre-formed Arylzinc Halide | Arylzinc halide | Aldehyde, Ketone | Aryl-substituted alcohol |

Fukuyama Coupling

The Fukuyama coupling is a palladium-catalyzed cross-coupling reaction between an organozinc halide and a thioester, yielding a ketone. This reaction is highly regarded for its mild conditions and exceptional chemoselectivity. The protocol is compatible with a wide array of sensitive functional groups, including aldehydes, ketones, and esters, making it a powerful tool in the synthesis of complex molecules.

This compound is an excellent substrate for Fukuyama coupling reactions. Its reaction with a variety of thioesters, in the presence of a palladium catalyst, would afford the corresponding diaryl or aryl-alkyl ketones, with the dioxolane-protected aldehyde group remaining intact for future elaboration.

Reaction Scheme: Fukuyama Coupling with this compound

(Image depicts a generic Fukuyama coupling reaction where 'Ar' is the 4-(1,3-Dioxolan-2-yl)phenyl group and 'R' is a generic organic substituent from the thioester.)

Construction of Polyfunctionalized Organic Molecules

A significant application of this compound is in the synthesis of complex molecules bearing multiple functional groups. The ability of organozinc reagents to tolerate functionalities such as esters, amides, nitriles, and ketones is a key advantage. The dioxolane moiety in the reagent serves as a masked aldehyde, allowing for the introduction of an aryl group with a latent formyl substituent that can be deprotected under acidic conditions at a later synthetic stage.

Research has shown that arylzinc reagents can be employed in the synthesis of diarylmethylamines through the arylation of N,O-acetals, a process that proceeds under mild, transition-metal-free conditions. Furthermore, analogues such as 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide have been successfully coupled with aryl halides and acid chlorides, demonstrating the utility of such reagents in building complex heterocyclic structures. These examples underscore the potential of this compound in similar synthetic strategies to construct polyfunctional aromatic and heteroaromatic compounds.

Table 2: Examples of Polyfunctionalized Molecules Synthesized Using Acetal-Protected Aryl- or Heteroarylzinc Reagents

| Reagent Type | Coupling Partner | Reaction Type | Resulting Structure |

|---|---|---|---|

| Acetal-protected arylzinc | N,O-acetal | Arylation | Diarylmethylamine |

| Acetal-protected furanylzinc | Aryl halide | Negishi Coupling | 5-Aryl-furan with protected aldehyde |

Functional Group Compatibility in Synthetic Transformations

The functional group compatibility of this compound is a cornerstone of its synthetic utility. Organozinc compounds are known for their high chemoselectivity, reacting preferentially in the presence of various functional groups that would be incompatible with more reactive organometallic reagents like Grignard or organolithium reagents.

The dioxolane group, being a cyclic acetal, is stable under the neutral or slightly basic conditions typically employed for the formation and subsequent reactions of the organozinc reagent. It is robust enough to withstand coupling reactions, such as the Fukuyama coupling, which is known to tolerate sensitive functionalities. Studies on the arylation of N,O-acetals with diarylzinc reagents have demonstrated tolerance to sensitive groups like cyano (-CN) and nitro (-NO2) functionalities. This high degree of compatibility allows for more efficient synthetic routes by minimizing the need for protection and deprotection steps for other functional groups within the molecule. The presence of LiCl, often used to facilitate the formation of organozinc reagents, is also compatible with many functional groups.

Table 3: Functional Group Compatibility Profile

| Functional Group | Compatible with Arylzinc Reagents? | Notes |

|---|---|---|

| Ester | Yes | Generally unreactive towards organozinc halides. |

| Ketone | Yes | Can be tolerated, though may react as an electrophile. |

| Amide | Yes | Stable under typical reaction conditions. |

| Nitrile (-CN) | Yes | Well-tolerated in many coupling reactions. |

| Nitro (-NO2) | Yes | Compatible under specific conditions. |

| Acetal/Ketal | Yes | The dioxolane group itself is an acetal. |

Stereochemical Control in Reactions Involving 4 1,3 Dioxolan 2 Yl Phenylzinc Bromide

Enantioselective Transformations

Enantioselective transformations involving organozinc reagents are typically achieved through the use of a chiral catalyst, which creates a chiral environment around the reacting centers, favoring the formation of one enantiomer over the other. The addition of arylzinc reagents to aldehydes to produce chiral diarylmethanols is a benchmark reaction in this class.

Chiral Ligand Design and Optimization in Asymmetric Catalysis

The success of enantioselective reactions with arylzinc reagents is highly dependent on the structure of the chiral ligand employed. These ligands coordinate to the metal center, inducing asymmetry and influencing the transition state of the reaction. While specific ligands optimized for 4-(1,3-Dioxolan-2-yl)phenylZinc bromide have not been extensively documented, the principles of chiral ligand design from analogous systems are directly applicable.

Commonly successful ligands for the enantioselective addition of arylzinc reagents to aldehydes are chiral amino alcohols, diols, and phosphoramidites. For instance, ligands such as (-)-N,N-dibutylnorephedrine (DBNE) and derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) have proven effective in promoting the asymmetric addition of various phenylzinc reagents to aldehydes. The optimization process for a reaction involving this compound would involve screening a library of such chiral ligands to identify one that provides both high reactivity and high enantioselectivity. Key structural features of the ligand, such as steric bulk and the nature of the coordinating heteroatoms, play a crucial role in creating a well-defined chiral pocket that effectively differentiates between the two prochiral faces of the electrophile.

Table 1: Representative Chiral Ligands for Asymmetric Arylzinc Additions

| Ligand Type | Example Ligand | Key Structural Feature |

|---|---|---|

| Amino Alcohol | (-)-N,N-Dibutylnorephedrine (DBNE) | Bidentate coordination via nitrogen and oxygen |

| Diol | (R)-BINOL | C2-symmetric biphenyl (B1667301) backbone |

| Diamine | (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | C2-symmetric structure with two coordinating nitrogen atoms |

| Phosphoramidite | (S)-MONOPHOS | Monodentate phosphorus ligand with a chiral backbone |

Asymmetric Induction Mechanisms

The mechanism of asymmetric induction in reactions of arylzinc reagents catalyzed by chiral ligands generally involves the formation of a chiral zinc-ligand complex. In the case of amino alcohol ligands, the ligand first reacts with the organozinc reagent to form a chiral zinc alkoxide. This complex then coordinates with the aldehyde, organizing the transition state in a way that one of the prochiral faces of the aldehyde is sterically shielded, leading to a preferential attack of the aryl group from the less hindered face.

The enantiomeric excess (ee) of the product is influenced by several factors, including the structure of the chiral ligand, the solvent, the temperature, and the presence of additives. For instance, the formation of mixed organozinc species, such as ArZnEt, by the addition of diethylzinc (B1219324), has been shown to enhance enantioselectivity in some systems by mitigating uncatalyzed background reactions. A proposed catalytic cycle for the addition of this compound to an aldehyde in the presence of a chiral amino alcohol would likely follow this established model, where the specific electronic and steric properties of the dioxolane-substituted phenyl group would influence the stability and reactivity of the intermediate complexes.

Diastereoselective Reactions

Diastereoselective reactions involve the formation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. The inherent chirality of the substrate can influence the stereochemical outcome of the reaction.

When this compound reacts with a chiral electrophile, such as a chiral aldehyde or ketone, the stereocenter(s) in the electrophile can direct the nucleophilic attack of the arylzinc reagent to one of its diastereotopic faces. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis. The degree of diastereoselectivity is dependent on the nature of the chiral substrate, the reaction conditions, and the specific organometallic reagent used. While specific studies on the diastereoselective additions of this compound are not prevalent in the literature, it is anticipated that its reactions with chiral carbonyl compounds would proceed with some level of diastereocontrol, governed by established models of asymmetric induction such as the Felkin-Anh or Cram-chelation models.

Stereospecificity in Carbon-Carbon Bond Formation

Stereospecificity is a characteristic of reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. This is most relevant in cross-coupling reactions where the configuration of a stereocenter in one of the coupling partners is retained in the product.

In the context of forming axially chiral biaryls, a stereospecific coupling is not directly applicable to this compound itself. However, this reagent could be used in an enantioselective cross-coupling reaction with a prochiral dihalide or a triflate-substituted arene, where a chiral ligand on the palladium or nickel catalyst controls the formation of the atropisomeric product. The development of such stereospecific or enantioselective cross-coupling protocols involving this compound would be a valuable extension of its synthetic utility.

Table 2: Summary of Stereochemical Control Strategies

| Stereochemical Control | Method | Key Principle |

|---|---|---|

| Enantioselective | Use of a chiral catalyst (e.g., with a chiral ligand) | The catalyst creates a chiral environment, favoring the formation of one enantiomer. |

| Diastereoselective | Reaction with a chiral substrate | The existing stereocenter(s) in the substrate direct the approach of the reagent. |

| Stereospecific | Reaction where the stereochemistry of the reactant determines the product's stereochemistry | The mechanism of the reaction dictates the retention or inversion of a stereocenter. |

Advanced Analytical and Computational Methodologies in 4 1,3 Dioxolan 2 Yl Phenylzinc Bromide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of 4-(1,3-dioxolan-2-yl)phenylzinc bromide and for monitoring its formation and subsequent reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organozinc reagents in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring and the dioxolane moiety. The aromatic protons typically appear as doublets in the downfield region (approx. 7.0-8.0 ppm) due to their distinct electronic environments. The methine proton of the dioxolane ring (O-CH-O) would present a characteristic singlet, while the methylene protons (O-CH₂-CH₂-O) would also produce a distinct signal. The solvent can significantly influence the chemical shifts, and studies on related organozinc compounds have shown that coordinating solvents can alter the observed spectra. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atom directly bonded to the zinc (C-Zn) is of particular interest, though its signal can sometimes be broad. The aromatic carbons, the acetal (B89532) carbon, and the ethylene (B1197577) glycol-derived carbons of the dioxolane ring will have characteristic chemical shifts.

Table 6.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to Zn) | ~7.8-8.0 | ~130-135 |

| Aromatic CH (meta to Zn) | ~7.2-7.4 | ~125-130 |

| Dioxolane CH | ~5.8 | ~102-104 |

| Dioxolane CH₂ | ~4.0-4.2 | ~65-67 |

| Aromatic C-Zn | - | ~145-155 |

| Aromatic C-C(dioxolane) | - | ~138-142 |

Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorptions of the aromatic ring and the dioxolane group.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp peaks between 1450 and 1600 cm⁻¹.

C-O stretching (dioxolane): Strong absorptions in the 1000-1250 cm⁻¹ region are characteristic of the acetal C-O bonds.

C-Zn stretching: This vibration occurs at very low frequencies (typically < 400 cm⁻¹) and may not be observable with standard mid-IR spectrometers.

IR spectroscopy is particularly useful for monitoring the progress of reactions, such as the formation of the organozinc reagent from its corresponding aryl bromide, where the disappearance of the C-Br stretching vibration and the appearance of new signals can be tracked.

Table 6.2: Expected Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Dioxolane C-O | Stretching | 1000 - 1250 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For organozinc reagents, which are often highly reactive and exist in equilibrium with various species in solution, soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly valuable.

ESI-MS studies on organozinc complexes have been instrumental in identifying solution-phase species, including higher-order zincates (e.g., [RZnX₂]⁻). nih.gov However, a key consideration is that MS detects charged species, which may preferentially favor the observation of ionic complexes that are only minor components in the actual solution equilibrium. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The fragmentation pattern could provide structural information, with likely fragments corresponding to the loss of the zinc bromide moiety or cleavage of the dioxolane ring.

Advanced Imaging Techniques for Heterogeneous Reactions

While spectroscopic methods provide bulk information about species in solution, advanced microscopy techniques can offer insights into reactions occurring at surfaces and interfaces, which is critical for understanding the formation of organozinc reagents from metallic zinc.

Single-particle fluorescence microscopy (SPFM) is a cutting-edge technique that allows for the real-time visualization of chemical reactions at the single-molecule or single-particle level. osti.gov This method overcomes the limitations of ensemble-averaging techniques by providing direct information on reaction intermediates, active sites, and kinetic heterogeneities. nih.gov

In the context of this compound, SPFM could be applied to study its formation via the direct insertion of zinc metal into 4-bromo-1-(1,3-dioxolan-2-yl)benzene. By using a fluorescently tagged starting material or by observing the fluorescence of surface-adsorbed intermediates, this technique can visualize the oxidative addition step on the surface of individual zinc particles. nih.gov Studies have shown that this direct insertion mechanism involves two main steps: the formation of a surface organozinc intermediate followed by its solubilization. nih.gov SPFM can provide unprecedented insights into the kinetics and spatial distribution of these surface processes, elucidating the role of activating agents like lithium chloride which can accelerate the solubilization step. nih.gov

Quantitative Analysis Methods

Accurate determination of the concentration of organozinc reagent solutions is essential for stoichiometric control in subsequent reactions. Due to their sensitivity to air and moisture, specialized methods are required.

Simple acid-base titrations are often unreliable for organozinc reagents because of their weaker basicity compared to organolithium compounds and potential interference from metal alkoxide or hydroxide impurities. researchgate.net A more reliable and widely used method is direct iodometric titration. orgsyn.orgresearchgate.net

In this method, the organozinc reagent is titrated directly with a standardized solution of iodine (I₂), typically in THF. The reaction involves the cleavage of the carbon-zinc bond and the formation of an aryl iodide and zinc bromide. The endpoint is easily visualized by the disappearance of the brown color of iodine. researchgate.netorgsyn.org To improve the sharpness of the endpoint, the titration is often performed in a THF solution saturated with lithium chloride, which helps to keep all zinc salts soluble. researchgate.netresearchgate.net

Titration Reaction: ArZnBr + I₂ → ArI + ZnBrI

This method provides a convenient and accurate measure of the concentration of the active organozinc reagent in the solution. researchgate.net

Titration Procedures for Reagent Concentration Determination

The accurate determination of the concentration of organozinc reagents like this compound is crucial for stoichiometric control in chemical reactions. Due to their weaker basicity compared to organolithium or Grignard reagents, direct titration with acids is often not feasible. researchgate.net Consequently, alternative methods, primarily involving iodometric titration, are commonly employed.

One widely used and reliable method is direct titration with iodine (I₂). researchgate.netresearchgate.netorgsyn.orgncl.res.in This method is based on the rapid reaction between the organozinc compound and iodine. The endpoint is typically indicated by a distinct color change. To enhance the accuracy and sharpness of the endpoint, the titration is often carried out in a solution of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The presence of LiCl helps to solubilize the resulting zinc salts and provides a clearer visual endpoint, changing from the brown color of the iodine solution to a colorless solution upon complete consumption of the organozinc reagent. researchgate.net

Table 1: Typical Reagents and Conditions for Iodometric Titration of Organozinc Reagents

| Parameter | Description | Purpose | Reference |

| Titrant | Standardized solution of Iodine (I₂) in a suitable solvent (e.g., THF). | Reacts stoichiometrically with the organozinc compound. | researchgate.netncl.res.in |

| Solvent/Medium | Tetrahydrofuran (THF), often saturated with Lithium Chloride (LiCl). | Dissolves the organozinc reagent and the titrant; LiCl improves endpoint detection. | researchgate.netresearchgate.net |

| Indicator | The iodine itself serves as the indicator. | The disappearance of the brown iodine color signals the endpoint. | researchgate.net |

| Temperature | Typically performed at 0 °C. | To control the reaction rate and minimize side reactions. | researchgate.net |

The general procedure involves dissolving a precisely weighed amount of iodine in THF (with LiCl) and then adding the solution of this compound dropwise until the brown color of the iodine disappears. researchgate.net The concentration can then be calculated based on the stoichiometry of the reaction.

Gas Chromatographic Analysis of Hydrolysis and Iodolysis Products

Gas chromatography (GC) is a powerful analytical technique used to assess the purity and concentration of organozinc reagents by analyzing their derivatized products. uni-muenchen.de Direct analysis of organometallic compounds like this compound by GC is generally not feasible due to their low volatility and thermal instability. Therefore, they are converted into more stable and volatile derivatives through quenching reactions, such as hydrolysis or iodolysis. uni-muenchen.denih.gov

In the case of hydrolysis, the organozinc reagent is reacted with water to yield the corresponding protonated arene, which for this compound is 4-(1,3-Dioxolan-2-yl)benzene. uni-muenchen.deresearchgate.netnih.gov For iodolysis, the reagent is treated with iodine to produce the corresponding aryl iodide, 4-iodo-(1,3-Dioxolan-2-yl)benzene. nih.gov

These resulting organic compounds are amenable to GC analysis. By using an internal standard, the quantity of the derivatized product can be accurately determined, which in turn allows for the calculation of the original concentration of the active organozinc reagent. uni-muenchen.de This method also helps in identifying and quantifying any organic byproducts present in the reagent solution. researchgate.net In some cases, further derivatization, such as silylation, may be employed to increase the volatility and thermal stability of the hydrolysis products for GC analysis. researchgate.net

Table 2: GC Analysis of Derivatized this compound

| Quenching Reagent | Analyte for GC | Information Obtained | Reference |

| Water (H₂O) | 4-(1,3-Dioxolan-2-yl)benzene | Concentration of the active organozinc reagent. | uni-muenchen.denih.gov |

| Iodine (I₂) | 4-iodo-(1,3-Dioxolan-2-yl)benzene | Confirmation of the carbon-zinc bond and reagent concentration. | nih.gov |

Computational and Theoretical Studies

Computational chemistry provides invaluable insights into the structure, reactivity, and reaction mechanisms of organozinc compounds, which are often difficult to study experimentally. chemrxiv.orgacs.orgchemrxiv.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it well-suited for studying reaction mechanisms. researchgate.netmdpi.com For reactions involving this compound, such as Negishi cross-coupling reactions, DFT calculations can be used to map out the potential energy surface of the reaction. chemrxiv.org This allows for the identification of transition states, intermediates, and the calculation of activation energies for different reaction pathways. researchgate.netresearchgate.net Such studies help in understanding the role of catalysts, the effect of substituents on reactivity, and the factors that control the stereoselectivity and regioselectivity of the reaction.

Modeling of Solvation Effects and Ligand Interactions

The reactivity of organozinc reagents is highly sensitive to the solvent and any coordinating ligands present in the reaction mixture. chemrxiv.orgnih.gov Computational modeling, particularly through ab initio molecular dynamics, can be used to study the solvation of this compound and its interactions with solvent molecules like THF. chemrxiv.orgacs.orgchemrxiv.orgresearchgate.netchemrxiv.org These models can reveal the number of solvent molecules coordinated to the zinc center and the energetics of these interactions. chemrxiv.orgchemrxiv.org Understanding the solvation structure is critical as it can significantly influence the reagent's aggregation state and reactivity. acs.org Similarly, the interaction of the organozinc compound with ligands, such as those on a palladium catalyst in a cross-coupling reaction, can be modeled to understand the mechanism of transmetalation, a key step in the catalytic cycle.

Prediction of Reactivity and Selectivity

Modern computational chemistry, including machine learning approaches, offers tools for predicting the reactivity and selectivity of chemical reactions. nih.govmit.edu By developing quantitative structure-activity relationship (QSAR) models or by using more sophisticated machine learning algorithms trained on large datasets of reactions, it is possible to predict the outcome of reactions involving this compound. nih.gov These predictive models can take into account various molecular descriptors of the reactants and catalysts to forecast the regioselectivity and site-selectivity of, for example, C-H functionalization reactions. This predictive capability is extremely valuable in the planning and optimization of synthetic routes, allowing chemists to select the most promising reaction conditions to achieve the desired product with high efficiency. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems

The performance of 4-(1,3-dioxolan-2-yl)phenylzinc bromide in cross-coupling reactions, such as the Negishi coupling, is heavily dependent on the catalyst employed. organicreactions.org While palladium-based catalysts are standard, future research is focused on developing more economical, efficient, and robust catalytic systems.

Key Research Thrusts:

Base Metal Catalysis: There is a significant push to replace precious metal catalysts like palladium with more abundant and less expensive first-row transition metals such as iron, cobalt, nickel, and copper. researchgate.net These systems offer the potential for lower costs and unique reactivity profiles. For instance, copper catalysts are already widely used for certain coupling reactions of organozinc reagents. mdpi.com

Ligand Design: The development of advanced ligands is crucial for improving catalyst performance. Research is aimed at creating ligands that can enhance the stability of the catalytic species, increase turnover numbers (TON) and turnover frequencies (TOF), and allow reactions to proceed under milder conditions.

Asymmetric Catalysis: A significant frontier is the development of chiral catalytic systems that can utilize organozinc reagents like this compound in enantioselective additions to aldehydes and other prochiral electrophiles. nih.gov This would provide direct access to valuable chiral molecules. While pioneering work has been done with diarylzinc reagents, expanding these methods to functionalized aryl zinc halides remains an active area of investigation. nih.gov

Photoredox and Dual Catalysis: The integration of organozinc chemistry with other catalytic paradigms, such as photoredox catalysis, opens up new reaction pathways. This approach can enable cross-coupling reactions that are not feasible through traditional thermal methods, expanding the synthetic utility of the reagent.

The table below summarizes emerging catalytic systems relevant to organozinc chemistry.

| Catalyst Type | Metal Center | Potential Advantage for this compound | Research Focus |

| Base Metal Catalysts | Fe, Co, Ni, Cu | Lower cost, sustainability, novel reactivity | Ligand development, reaction optimization |

| Advanced Pd Systems | Pd | High efficiency, broad scope, reliability | High-turnover catalysts, air/moisture stability |

| Asymmetric Catalysts | Zn, Ti, others | Access to chiral products | Development of new chiral ligands and methods |

| Dual Catalytic Systems | Ni/Photoredox, etc. | Novel reaction pathways, mild conditions | Exploration of new catalyst combinations |

Green Chemistry Approaches in Organozinc Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. Future research concerning this compound will increasingly incorporate green chemistry principles.

Sustainable Solvents: The synthesis and use of organozinc reagents are often conducted in ethereal solvents like tetrahydrofuran (B95107) (THF). A key goal is to replace these with more environmentally benign solvents. Research into bio-based solvents, such as those derived from 1,3-dioxolanes themselves, is a promising avenue. rsc.org The use of 2-MeTHF, a greener alternative to THF, is already being explored for the synthesis of alkylzinc bromides. beilstein-journals.org

Energy Efficiency: Developing methods for the preparation of the reagent at ambient temperatures, for example, by using highly activated zinc (Rieke zinc), reduces the energy input required for synthesis. mdpi.com

Atom Economy: The direct insertion of zinc metal into the corresponding aryl bromide is an atom-economical method for preparing this compound. mdpi.com Future work will focus on further optimizing this process to maximize yield and minimize waste. For example, using glucose as an eco-friendly reductant in related syntheses highlights a trend toward bio-based reagents. mdpi.com

Waste Reduction: Catalytic approaches inherently reduce waste compared to stoichiometric methods. The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry in this context.

Expansion of Reaction Scope and Functional Group Tolerance

While organozinc reagents are celebrated for their functional group tolerance, expanding their reaction scope remains a key research direction. wikipedia.orgorganicreactions.org The presence of the acetal (B89532) (1,3-dioxolane) group in this compound makes it a prime candidate for complex molecule synthesis, as this group serves as a protected aldehyde.

Coupling with Challenging Electrophiles: Research is ongoing to improve coupling reactions with traditionally difficult partners, such as sterically hindered aryl halides, alkyl halides (especially those with β-hydrogens), and less reactive electrophiles like aryl chlorides.

Tolerance to Acidic Protons: A significant advantage of organozinc reagents is their compatibility with certain acidic protons. For instance, Pd(0)-catalyzed coupling reactions have been shown to tolerate the presence of amino groups in the electrophile. mdpi.com Future work aims to delineate the boundaries of this tolerance and develop systems that are compatible with an even wider range of protic functional groups, such as alcohols and phenols.

Multicomponent Reactions: Integrating organozinc reagents into multicomponent reactions (MCRs) is a powerful strategy for rapidly building molecular complexity. beilstein-journals.org For example, their use in organometallic Mannich-type reactions to create α-branched amines is an area of active development. beilstein-journals.org

The table below illustrates the functional group tolerance that is a hallmark of organozinc chemistry and a focus for future expansion.

| Functional Group | Compatibility with Organozinc Reagents | Future Research Goal |

| Ester | High | Integration into complex, multi-step syntheses without protecting groups. wikipedia.org |

| Ketone | High | Use in chemoselective couplings in the presence of more reactive groups. researchgate.net |

| Nitrile | High | Development of new reactions targeting the nitrile group post-coupling. researchgate.net |

| Amine (NH) | Moderate to High | Broader compatibility in catalytic systems without N-protection. mdpi.com |

| Alcohol (OH) | Low to Moderate | Development of robust catalysts that prevent side reactions. |

| Aromatic Halides | High (I, Br), Moderate (Cl) | Efficient activation of C-Cl bonds for broader substrate scope. wikipedia.org |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. Organozinc reagents are particularly well-suited for this transition.

Continuous Synthesis: The synthesis of organozinc compounds can be performed continuously in flow reactors. acs.org This approach allows for precise control over reaction parameters (temperature, residence time), leading to improved yields and purity. The scalable continuous synthesis of various organozinc compounds has already been demonstrated and is a key area for future industrial application. acs.org

In-Situ Generation and Use: Flow chemistry enables the in-situ generation of this compound and its immediate use in a subsequent coupling reaction. acs.org This "just-in-time" production minimizes the handling and storage of these sensitive reagents, enhancing safety. wikipedia.org

Automated Optimization: Automated synthesis platforms, often integrated with flow reactors, can rapidly screen reaction conditions (catalyst, solvent, temperature) to find the optimal parameters for a given transformation. beilstein-journals.org This technology can accelerate the development of new applications for this compound. For example, Negishi couplings have been successfully performed in continuous flow using a fixed-bed reactor with a Pd catalyst, achieving high conversions with very short residence times. acs.org This demonstrates the potential for rapid and efficient process intensification.

Q & A

Q. What are the established synthetic routes for preparing 4-(1,3-Dioxolan-2-yl)phenylZinc bromide?

Methodology : The synthesis typically involves two steps:

Protection of aldehyde groups : Start with 4-bromobenzaldehyde and protect the aldehyde using ethylene glycol to form 4-(1,3-dioxolan-2-yl)phenyl bromide. This step ensures stability during subsequent reactions .

Transmetallation : React the protected aryl bromide with a zinc precursor (e.g., ZnCl₂ or Zn powder) in anhydrous THF or ether under inert atmosphere. Monitor reaction completion via TLC or GC-MS.

Key Considerations :

Q. How can the structure of this compound be confirmed spectroscopically?

Methodology :

- ¹H/¹³C NMR : Look for characteristic signals:

- Mass Spectrometry : ESI-MS or MALDI-TOF should show a molecular ion peak matching the molecular weight (calculated: 370.4 g/mol with zinc isotope patterns) .

- FT-IR : Absence of C=O stretch (~1700 cm⁻¹) confirms successful protection of the aldehyde.

Advanced Research Questions

Q. How do variations in reaction conditions affect the yield of transmetallation to form this compound?

Methodology : Design a DOE (Design of Experiments) to test:

- Solvent effects : Compare THF (polar, coordinating) vs. diethyl ether (non-polar). THF often improves zinc activation but may stabilize intermediates excessively.

- Temperature : Optimize between 0°C and room temperature. Lower temperatures reduce side reactions but slow kinetics.

- Zinc source : Activated Zn powder vs. ZnCl₂. Zn powder generally provides higher yields but requires rigorous drying.

Example Data Table :

| Condition | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Zn powder, THF | THF | 25 | 78 |

| ZnCl₂, ether | Ether | 0 | 52 |

| Key Insight : THF with activated Zn at 25°C maximizes yield due to improved zinc reactivity . |

Q. What challenges arise when using this compound in cross-coupling reactions (e.g., Negishi)?

Methodology :

- Competitive Protodemetalation : The dioxolane group may sterically hinder coupling. Mitigate by:

- Using bulky ligands (e.g., SPhos) to stabilize the zinc intermediate.

- Optimizing catalyst loading (e.g., 2–5 mol% Pd(OAc)₂).

- Moisture Sensitivity : The compound hydrolyzes readily. Use rigorously dried solvents and Schlenk techniques.

Case Study : In a model Negishi coupling with 2-bromopyridine, yields dropped from 85% to 60% when trace water was introduced .

Q. How can contradictory literature reports on the stability of the dioxolane group during metalation be resolved?

Methodology :

- Controlled Stability Tests :

- Expose the compound to varying temperatures (25°C vs. 40°C) and monitor decomposition via ¹H NMR.

- Compare stability in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Hypothesis Testing : Contradictions may arise from residual acid (e.g., HCl in ZnCl₂) accelerating hydrolysis. Pre-treat ZnCl₂ with NaHCO₃ to neutralize acidity.

Key Finding : Dioxolane stability is solvent-dependent; toluene preserves the group better than DMF .

Q. What strategies improve the regioselectivity of this compound in directed ortho-metalation (DoM) reactions?

Methodology :

- Directing Group Optimization : Introduce temporary directing groups (e.g., –CONHR) to enhance ortho-selectivity.

- Substoichiometric Additives : Add LiCl (10 mol%) to modulate zinc coordination geometry.

- Computational Modeling : Use DFT calculations to predict transition states and identify steric/electronic barriers.

Example : In a DoM reaction with benzaldehyde, regioselectivity improved from 3:1 (ortho:para) to 8:1 with LiCl additive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.